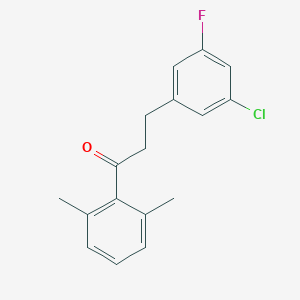

3-(3-Chloro-5-fluorophenyl)-2',6'-dimethylpropiophenone

Description

3-(3-Chloro-5-fluorophenyl)-2',6'-dimethylpropiophenone is a halogenated propiophenone derivative characterized by a phenyl ring substituted with chlorine (Cl) at position 3 and fluorine (F) at position 5, linked to a propiophenone backbone with methyl groups at the 2' and 6' positions.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)17(11)16(20)7-6-13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWGWQHQIPHZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644957 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-73-7 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

One classical method to prepare substituted propiophenones is via Friedel-Crafts acylation, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Step 1: Synthesis of the acyl chloride intermediate, often from the corresponding carboxylic acid or acid derivative.

- Step 2: Friedel-Crafts acylation of 3-chloro-5-fluorobenzene or its derivatives with 2,6-dimethylbenzoyl chloride or vice versa.

- Considerations: The presence of electron-withdrawing groups (Cl, F) and electron-donating methyl groups affects the reactivity and regioselectivity of the acylation. Careful control of reaction conditions (temperature, solvent, catalyst amount) is necessary to avoid polyacylation or rearrangements.

This method is widely used for propiophenone derivatives but may require protection/deprotection steps if sensitive groups are present.

Grignard Reaction Route

Another effective synthetic route involves the use of Grignard reagents:

- Step 1: Preparation of a Grignard reagent from 3-chloro-5-fluorobromobenzene by reaction with magnesium in anhydrous ether or THF.

- Step 2: Reaction of this Grignard reagent with 2,6-dimethylbenzoyl chloride or an appropriate acid derivative to form the ketone.

- Step 3: Work-up and purification to isolate the desired propiophenone.

This method allows for the formation of the carbonyl linkage with good regioselectivity and yield. The use of copper(I) chloride as a catalyst can improve the reaction efficiency and selectivity, as reported in related propiophenone syntheses.

Cross-Coupling Reactions

Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to construct the biaryl ketone structure:

- Step 1: Preparation of arylboronic acid or ester derivatives of 2,6-dimethylphenyl or 3-chloro-5-fluorophenyl moieties.

- Step 2: Coupling with aryl halides bearing the complementary substituents in the presence of Pd catalysts and suitable ligands.

- Step 3: Subsequent oxidation or acylation steps to introduce the propiophenone ketone functionality.

These methods offer high selectivity and functional group tolerance, enabling the synthesis of complex substituted propiophenones with controlled stereochemistry and substitution patterns.

Detailed Research Findings and Data

| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-chloro-5-fluorobenzoyl chloride, AlCl3, solvent (e.g., DCM), low temp | 60-80 | Requires careful control to avoid polyacylation; sensitive to substituent effects |

| Grignard Reaction | 3-chloro-5-fluorophenylmagnesium bromide, 2,6-dimethylbenzoyl chloride, CuCl catalyst, THF, reflux | 75-87 | High regioselectivity; copper catalyst improves yield and reduces side reactions |

| Pd-Catalyzed Cross-Coupling | Arylboronic acid/ester, aryl halide, Pd catalyst, base, solvent, heat | 70-90 | Allows for modular synthesis; suitable for complex substitution patterns |

Notes on Reaction Conditions

- The Grignard approach often requires anhydrous conditions and inert atmosphere to prevent reagent decomposition.

- Friedel-Crafts acylation may be limited by the deactivating effect of halogen substituents, necessitating longer reaction times or stronger Lewis acids.

- Cross-coupling methods benefit from ligand optimization to enhance catalyst activity and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,6’-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new compounds with different functional groups replacing the halogen atoms.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,6’-dimethylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,6’-dimethylpropiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate cellular pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propiophenone derivatives are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with key analogs, focusing on substituent effects and inferred properties.

2.1 Structural Analogues from Evidence

2.1.1 3-(3-Chlorophenyl)-4'-methylpropiophenone

- Propiophenone backbone: Single methyl at 4'.

- Key Differences: Lack of fluorine reduces electron-withdrawing effects compared to the target compound. Methyl substitution at 4' (vs.

2.1.2 3-(4-Bromophenyl)-2',4'-dimethylpropiophenone

- Substituents: Phenyl ring: 4-Br (bromine instead of Cl/F). Propiophenone backbone: Methyl groups at 2' and 4'.

- Key Differences :

2.1.3 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid

- Substituents: Phenyl ring: 3-Cl, 5-OCH₃, 4-OPr (methoxy and propoxy groups). Backbone: Acrylic acid moiety instead of propiophenone.

- Key Differences: Polar functional groups (COOH, OCH₃, OPr) increase solubility in aqueous media, unlike the hydrophobic propiophenone core.

2.2 Tabulated Comparison of Structural Features

2.3 Physicochemical and Functional Implications

- Bromine in analogs (e.g., 4-Br) offers weaker electron withdrawal but greater polarizability .

- Steric Effects :

- Solubility and Lipophilicity :

- The absence of polar groups (e.g., -COOH, -OCH₃) in the target compound suggests higher lipophilicity compared to acrylic acid derivatives, favoring membrane permeability but limiting aqueous solubility .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2',6'-dimethylpropiophenone, also known by its chemical formula C17H16ClF, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Weight : 290.76 g/mol

- Chemical Structure : The compound features a chlorinated and fluorinated phenyl ring, which is significant for its biological activity due to the influence of halogen atoms on metabolic stability and receptor interactions.

Biological Activity Overview

Research indicates that the incorporation of fluorine and chlorine into drug molecules can enhance their biological activities. These halogens can affect the compound's metabolic stability and interaction with biological targets, which is critical in drug design.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, indicating potential for further investigation in oncology.

- Neuroprotective Properties : In vitro studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also have neuroprotective effects, particularly in models of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors involved in neuroinflammation and apoptosis pathways. Studies have shown that fluorinated compounds can modulate receptor activity due to their electronic properties.

- Metabolic Stability : The presence of fluorine enhances the metabolic stability of the compound, making it less susceptible to enzymatic degradation. This is crucial for maintaining effective concentrations in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities in Related Compounds

| Compound Name | Activity Type | Model/System Used | Key Findings |

|---|---|---|---|

| 3-(4-Fluorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | Anticancer | MCF-7 Cell Line | Induced apoptosis via caspase activation |

| 4-(3-Chloro-4-fluorophenyl)-1-(2,6-dimethylphenyl)butan-1-one | Neuroprotective | SH-SY5Y Cells | Reduced oxidative stress markers |

| 2',6'-Dimethylpropiophenone | Anti-inflammatory | Mouse Model | Decreased pro-inflammatory cytokines |

Q & A

Q. What are the key differences between this compound and its 3,5-dichloro-4-fluoro analog in terms of reactivity?

- Methodological Answer : The 3,5-dichloro-4-fluoro analog (CAS 1190865-44-1) exhibits higher electrophilicity due to increased electron withdrawal, accelerating nucleophilic acyl substitution. However, steric hindrance from 2',6'-dimethyl groups in the target compound reduces reactivity toward bulky nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.